molecular formula C7H15NO2 B064646 N-Butyl-L-alanine CAS No. 187535-79-1

N-Butyl-L-alanine

Cat. No. B064646
M. Wt: 145.2 g/mol
InChI Key: DVVNPYAVFWSKAB-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Butyl-L-alanine is a non-proteinogenic amino acid that has gained significant attention in recent years due to its potential applications in scientific research. Its unique structure and properties make it a valuable tool in the study of biochemical and physiological processes. In

Mechanism Of Action

The mechanism of action of N-Butyl-L-alanine is not well understood; however, it is believed to act as an inhibitor of the enzyme alanine transaminase, which is involved in the metabolism of amino acids. This inhibition results in an increase in the concentration of alanine in the body, which can have various biochemical and physiological effects.

Biochemical And Physiological Effects

N-Butyl-L-alanine has been shown to have various biochemical and physiological effects. It has been reported to increase the concentration of alanine in the body, which can affect glucose metabolism and energy production. Additionally, N-Butyl-L-alanine has been shown to exhibit antitumor activity, which may be due to its ability to inhibit alanine transaminase.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N-Butyl-L-alanine in lab experiments is its high degree of purity. This allows for accurate and reproducible results. Additionally, N-Butyl-L-alanine is relatively inexpensive and easy to synthesize, making it accessible to researchers. However, one limitation of using N-Butyl-L-alanine is its lack of solubility in water, which can make it difficult to use in aqueous solutions.

Future Directions

There are several future directions for research on N-Butyl-L-alanine. One area of interest is its potential as a precursor for the synthesis of novel compounds with antitumor activity. Additionally, further studies are needed to elucidate the mechanism of action of N-Butyl-L-alanine and its effects on glucose metabolism and energy production. Finally, the development of more efficient methods for the synthesis of N-Butyl-L-alanine would be beneficial for its widespread use in scientific research.

Synthesis Methods

N-Butyl-L-alanine can be synthesized using several methods, including the reaction of N-butylmalonic acid with ammonia and subsequent decarboxylation, the reaction of N-butylacetyl chloride with ammonia, and the reaction of N-butylacetonitrile with ammonia. However, the most commonly used method is the reaction of N-butylmalonic acid with ammonia, which yields N-Butyl-L-alanine with a high degree of purity.

Scientific Research Applications

N-Butyl-L-alanine has been extensively used in scientific research as a precursor for the synthesis of various compounds, including peptides, amino acid derivatives, and heterocyclic compounds. It has also been used as a chiral auxiliary in asymmetric synthesis and as a ligand in organometallic chemistry. Furthermore, N-Butyl-L-alanine has been shown to exhibit antitumor activity, making it a potential candidate for the development of anticancer drugs.

properties

CAS RN

187535-79-1

Product Name

N-Butyl-L-alanine

Molecular Formula

C7H15NO2

Molecular Weight

145.2 g/mol

IUPAC Name

(2S)-2-(butylamino)propanoic acid

InChI

InChI=1S/C7H15NO2/c1-3-4-5-8-6(2)7(9)10/h6,8H,3-5H2,1-2H3,(H,9,10)/t6-/m0/s1

InChI Key

DVVNPYAVFWSKAB-LURJTMIESA-N

Isomeric SMILES

CCCCN[C@@H](C)C(=O)O

SMILES

CCCCNC(C)C(=O)O

Canonical SMILES

CCCCNC(C)C(=O)O

synonyms

L-Alanine, N-butyl- (9CI)

Origin of Product

United States

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